molecular formula C7H2Br2ClNS B1399072 5,7-Dibromo-2-chlorobenzo[d]thiazole CAS No. 1190322-01-0

5,7-Dibromo-2-chlorobenzo[d]thiazole

Cat. No.: B1399072
CAS No.: 1190322-01-0
M. Wt: 327.42 g/mol
InChI Key: XOLXSDGSOGYDRJ-UHFFFAOYSA-N
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Description

5,7-Dibromo-2-chlorobenzo[d]thiazole is a chemical compound with the molecular formula C7H2Br2ClNS . It is a derivative of benzothiazole, which is a heterocyclic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .


Molecular Structure Analysis

The thiazole ring in benzothiazole derivatives is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Scientific Research Applications

Antimicrobial Applications

5,7-Dibromo-2-chlorobenzo[d]thiazole derivatives have been researched for their antimicrobial properties. Studies indicate that compounds derived from this chemical exhibit moderate to excellent activity against various bacterial and fungal strains. For instance, a series of 2-(5-chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-ones demonstrated significant antibacterial and antifungal activities against strains like Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Candida albicans (B'Bhatt & Sharma, 2017).

Antiviral and Antitumor Activities

Another research avenue explores the antiviral and antitumor potentials of derivatives of this compound. Synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, starting from 4-chlorobenzoic acid, showed that some derivatives possess anti-tobacco mosaic virus activity (Chen et al., 2010). Additionally, the synthesis and antimicrobial evaluation of benzothiazole incorporated thiazolidin-4-ones and azetidin-2-ones derivatives revealed their potential against pathogenic bacterial and fungal strains (Gilani et al., 2016).

Chemical Synthesis and Radiochemistry

The compound has also been used in the chemical synthesis of biologically relevant molecules. For example, 1,3-dibromo-1,1-difluoro-2-propanone has been used as a synthon for the chemoselective preparation of 4-bromodifluoromethyl thiazoles, which are candidates in drug discovery programs (Colella et al., 2018). Additionally, a stable isotope-labeled version of 5-(hydroxymethyl)thiazole, a versatile building block for many biologically active compounds, has been developed (Lin, Salter, & Gong, 2009).

Pharmacological Importance

Thiazole derivatives, including this compound, have a significant presence in medicinal chemistry. They exhibit a range of biological activities such as antibacterial, antifungal, antiviral, antihelmintic, antitumor, and anti-inflammatory effects (Borcea et al., 2021).

Biochemical Analysis

Biochemical Properties

5,7-Dibromo-2-chlorobenzo[d]thiazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes, thereby affecting the biochemical pathways they are involved in . The nature of these interactions is primarily inhibitory, which can lead to alterations in the normal functioning of the biochemical pathways.

Cellular Effects

The effects of this compound on different types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes, leading to changes in cellular behavior . Additionally, it can impact cellular metabolism by inhibiting key metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression, further influencing cellular function . The compound’s ability to inhibit enzymes is a crucial aspect of its molecular mechanism, as it directly impacts the biochemical pathways these enzymes are involved in.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound remains stable for a certain period before it starts to degrade . This degradation can lead to a decrease in its inhibitory effects on enzymes and other biomolecules, thereby altering its overall impact on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without causing toxicity. Exceeding this threshold can result in detrimental effects on the animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, affecting the overall metabolic flux and metabolite levels within the cell . The compound’s inhibitory effects on key metabolic enzymes can lead to alterations in the normal metabolic processes, thereby impacting the cell’s overall metabolic state.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biochemical effects. The compound interacts with specific transporters and binding proteins, which facilitate its movement and localization within the cell . These interactions can influence the compound’s accumulation in certain cellular compartments, thereby affecting its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects.

Properties

IUPAC Name

5,7-dibromo-2-chloro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2ClNS/c8-3-1-4(9)6-5(2-3)11-7(10)12-6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOLXSDGSOGYDRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1N=C(S2)Cl)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50733750
Record name 5,7-Dibromo-2-chloro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50733750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190322-01-0
Record name 5,7-Dibromo-2-chlorobenzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190322-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Dibromo-2-chloro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50733750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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